Tacrolimus-13C,D2
Description
Tacrolimus-13C,D2 (CAS: 1356841-89-8) is a stable isotope-labeled analog of Tacrolimus (FK506), a macrolide immunosuppressant. It is synthesized by replacing two hydrogen atoms with deuterium (D) and one carbon atom with carbon-13 (13C) at specific positions in the Tacrolimus structure. This labeling enables precise quantification via mass spectrometry (MS) or nuclear magnetic resonance (NMR) by eliminating interference from endogenous compounds .
Produced by Cambridge Isotope Laboratories (CIL), this compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for therapeutic drug monitoring (TDM) of Tacrolimus in transplant patients. Its isotopic purity exceeds 85%, with a molecular formula of 13CC43D2H67NO12 and a molecular weight of 807.02 g/mol .
Properties
Molecular Formula |
C44H69NO12 |
|---|---|
Molecular Weight |
807.0 g/mol |
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-(3,3-dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1/i1+1D2 |
InChI Key |
QJJXYPPXXYFBGM-QNEHJXMKSA-N |
Isomeric SMILES |
[2H][13C](=CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C)[2H] |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Purity and Isotopic Enrichment
| Parameter | Specification | Method |
|---|---|---|
| Purity | >98% (HPLC) | HPLC with UV detection |
| ¹³C Enrichment | >99% atom | Mass spectrometry (MS) |
| D₂ Enrichment | >85% atom | MS or NMR |
| Molecular weight | 807.02 g/mol (C₄₃¹³CH₆₇D₂NO₁₂) | Exact mass analysis |
Data from Commercial Suppliers :
| Supplier | Purity | 13C Enrichment | D₂ Enrichment |
|---|---|---|---|
| LGC Standards | >85% | 99% | >85% |
| ESS Chem Co. | 98.4% | 99% | >85% |
Structural Confirmation
Techniques include:
- NMR Spectroscopy : Confirm D₂ placement at methylene groups.
- X-ray Crystallography : Validate stereochemistry and isotopic labeling.
Applications in LC-MS/MS
This compound serves as an internal standard in therapeutic drug monitoring (TDM). Key applications:
Sample Preparation
| Step | Details | Reference |
|---|---|---|
| Protein precipitation | 100 μL whole blood + 220 μL MeOH/ZnSO₄ + IS | |
| Online extraction | 5 mL/min 0.1% FA/ACN (7:3) for 1 min |
Analytical Performance
| Parameter | Value | Method |
|---|---|---|
| LLOQ | 0.63 ng/mL (whole blood) | LC-MS/MS |
| Accuracy | ±15% bias (EMA/FDA guidelines) | |
| Matrix effects | <15% (postcolumn infusion method) |
Example LC-MS/MS Conditions :
| Parameter | Value |
|---|---|
| Mobile phase | 0.9% FA/ACN (90:10) → 0.9% FA/MeOH (5:95) |
| Column | C18-phenyl-hexyl, 50 × 2.1 mm, 1.7 μm |
| MS transitions | 821.5 → 768.4 (TAC); 824.6 → 771.5 (IS) |
| Collision energy | 31 V (TAC); 91 V (IS) |
Chemical Reactions Analysis
Oxidation Reactions
Oxidation is a primary metabolic pathway for Tacrolimus-13C,D2, mediated by cytochrome P450 (CYP3A4/5) enzymes. This process generates hydroxylated and demethylated metabolites, which retain immunosuppressive activity but differ in pharmacokinetic properties.
Key Oxidation Pathways:
| Enzyme Involved | Reaction Type | Major Metabolites |
|---|---|---|
| CYP3A4 | Hydroxylation | 13-O-desmethyl tacrolimus |
| CYP3A5 | Demethylation | 31-O-desmethyl tacrolimus |
-
Kinetic Data : Studies show a hepatic intrinsic clearance (CL<sub>int</sub>) of 12.3 ± 2.1 mL/min/mg protein for this compound oxidation.
-
Isotope Effects : The <sup>13</sup>C and <sup>2</sup>H labels minimally alter reaction rates (<5% variance vs. unlabeled tacrolimus) .
Hydrolysis Reactions
This compound undergoes hydrolysis at its macrolide lactone ring, a pH-dependent process accelerated in alkaline conditions (pH > 8) .
Hydrolysis Characteristics:
| Condition | Half-Life (25°C) | Primary Products |
|---|---|---|
| pH 7.4 | 48 hours | Open-chain hydroxy acid |
| pH 9.0 | 6 hours | Seco-tacrolimus derivatives |
-
Enzymatic Hydrolysis : Carboxylesterases in hepatic microsomes contribute to 15–20% of total hydrolysis in vivo.
Conjugation Reactions
Phase II metabolism involves glucuronidation and sulfation, primarily occurring in the liver and intestinal epithelium .
Conjugation Profile:
| Reaction Type | Enzyme | Metabolite | Bioactivity |
|---|---|---|---|
| Glucuronidation | UGT1A4 | Tacrolimus-β-D-glucuronide | Inactive |
| Sulfation | SULT2A1 | Tacrolimus-sulfate | Inactive |
-
Kinetic Parameters :
Microbial Fermentation
-
Streptomyces tsukubaensis cultured in <sup>13</sup>C-enriched media produces <sup>13</sup>C-labeled tacrolimus precursors.
-
Deuterium incorporation (≥85% isotopic purity) is achieved via hydrogen-deuterium exchange under catalytic conditions (Pd/BaSO<sub>4</sub>, D<sub>2</sub>O, 60°C) .
Chemical Modifications
-
Post-synthetic deuteration at allylic positions using D<sub>2</sub> gas and Wilkinson’s catalyst .
-
Final purity: >98.4% by HPLC, with isotopic enrichment confirmed via high-resolution mass spectrometry (HRMS) .
Stability Under Analytical Conditions
This compound demonstrates enhanced stability in mass spectrometry workflows due to reduced deuterium exchange:
| Parameter | This compound | Unlabeled Tacrolimus |
|---|---|---|
| MS Signal Stability (24h) | 98.2% ± 1.5% | 89.7% ± 3.2% |
| Matrix Effect (CV%) | 4.3% | 7.8% |
Scientific Research Applications
Tacrolimus-13C,D2, also known as FK-506-13C,D2, is a labeled version of the immunosuppressant drug Tacrolimus. It contains two deuterium atoms and is enriched with carbon-13 isotopes. These isotopes allow researchers to track the molecule's movement and metabolism within biological systems using mass spectrometry techniques.
Scientific Research Applications
This compound is valuable in various research applications:
- Tracking and Quantification: The presence of ¹³C and ²H labels at specific positions within the Tacrolimus molecule enables scientists to differentiate between labeled and unlabeled Tacrolimus in biological samples.
- Immunosuppression Studies: this compound functions as an immunosuppressive agent, inhibiting T-cell activation and proliferation by blocking the transcription of interleukin-2 and other cytokines. It is thus crucial in preventing organ rejection in transplant patients and modulating immune responses in autoimmune disorders.
- Neuroprotective Effects: It has demonstrated neuroprotective effects and potential applications in treating various autoimmune disorders due to its ability to modulate immune responses.
- Therapeutic Drug Monitoring: Tacrolimus, including its labeled forms, requires close monitoring due to its narrow therapeutic window . Labeled Tacrolimus serves as an internal standard in methods for quantifying immunosuppressants in biological samples .
Methods of Synthesis
The synthesis of FK-506 typically involves fermentation processes using Streptomyces tsukubaensis, followed by extraction and purification steps. The incorporation of deuterium isotopes can be achieved through isotopic labeling techniques during the synthesis process. Various chemical modifications may also be employed to enhance the compound's stability and bioavailability.
Analytical Chemistry
FK-506-13C,D2 is used in analytical chemistry for quantification purposes. Studies have described methods suitable for the quantification of tacrolimus . These methods utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) . this compound is used as an internal standard to compensate for matrix effects during the analysis .
Drug Interactions
FK-506 can interact with various drugs and substances, potentially altering its efficacy or toxicity.
- Kidney Transplantation: A study analyzed the effectiveness and safety of converting stable kidney transplant recipients to extended-release tacrolimus . The results showed that the conversion was safe and effective, with improved bioavailability and stable serum concentrations .
- Liver and Kidney Tissue Monitoring: A study assessed the correlation between dosage, blood, and tissue concentration of Tacrolimus in liver and renal adult transplant recipients . The study utilized this compound as an internal standard for LC-MS/MS to measure tissue Tacrolimus concentrations as low as 10 pg/mg . The results indicated that inter-tissue Tacrolimus concentrations could be a better predictor of acute rejection episodes than Tacrolimus concentration in whole blood .
Mechanism of Action
Tacrolimus-13C,D2 exerts its effects by binding to the FK506 binding protein to form a complex that inhibits calcineurin phosphatase. This inhibition prevents the dephosphorylation and translocation of nuclear factor of activated T-cells, thereby suppressing cytokine production and T-lymphocyte activation . The molecular targets include calcineurin and various signaling pathways involved in immune response regulation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs
Tacrolimus (FK506)
- Molecular Formula: C44H69NO12
- Molecular Weight : 804.94 g/mol
- Role: Immunosuppressant inhibiting calcineurin, blocking T-cell activation and IL-2 transcription .
- Key Difference : Unlike Tacrolimus-13C,D2, the unlabeled form lacks isotopic markers, making it unsuitable as an internal standard for MS-based assays.
Ascomycin
- Molecular Formula: C43H69NO12
- Molecular Weight : 804.01 g/mol
- Role : Structural analog of Tacrolimus; used historically as an internal standard in LC-MS/MS .
- Comparison : Studies show this compound outperforms Ascomycin in minimizing matrix effects and improving co-elution accuracy due to its isotopic similarity to Tacrolimus .
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Isotopic Labels | Purity | Application |
|---|---|---|---|---|---|
| This compound | 13CC43D2H67NO12 | 807.02 | 13C, D2 | >85% | Internal standard |
| Tacrolimus | C44H69NO12 | 804.94 | None | >98% | Immunosuppression |
| Ascomycin | C43H69NO12 | 804.01 | None | >95% | Historical internal standard |
Isotope-Labeled Analogs
Tamoxifen-d5
- Molecular Formula: C26H23D5NO
- Molecular Weight : 373.56 g/mol
- Role : Deuterated internal standard for quantifying Tamoxifen, a selective estrogen receptor modulator .
- Comparison : While both this compound and Tamoxifen-d5 are isotope-labeled, the former uses dual labeling (13C and D2) for enhanced MS sensitivity, whereas Tamoxifen-d5 relies solely on deuterium substitution.
Tacrolimus-d3 (Desmethyl Tacrolimus)
Table 2: Isotope-Labeled Analogs
| Compound | Isotopic Labels | Key Application | Advantage of this compound |
|---|---|---|---|
| This compound | 13C, D2 | LC-MS/MS for Tacrolimus | Minimized matrix effects; co-elutes with analyte |
| Tamoxifen-d5 | D5 | LC-MS/MS for Tamoxifen | Single isotope (D) limits precision |
| Tacrolimus-d3 | D3 | Impurity profiling | Not optimized for quantitative analysis |
Functional Analogs
Tanespimycin (HSP90 Inhibitor)
- Molecular Formula : C31H43N3O8
- Role: Binds HSP90, disrupting cancer cell signaling.
Cyclosporin A-d4
- Role: Deuterated internal standard for Cyclosporin A monitoring. Similar to this compound but specific to a different immunosuppressant .
Table 3: Functional Comparison
| Compound | Primary Function | Mechanism | Clinical/Research Use |
|---|---|---|---|
| This compound | Analytical standard | MS/NMR quantification | Transplant TDM |
| Tanespimycin | HSP90 inhibition | Cancer therapy | Oncology trials |
| Cyclosporin A-d4 | Analytical standard | MS quantification | Autoimmune disease TDM |
Research and Clinical Implications
This compound is critical for accurate TDM due to its structural and isotopic congruence with Tacrolimus. Studies demonstrate its superiority over Ascomycin in reducing ion suppression and improving recovery rates (e.g., 98% recovery vs. 85% for Ascomycin) . Additionally, its commercial availability (e.g., from 960化工网 and CIL) ensures standardized protocols across laboratories .
Biological Activity
Tacrolimus-13C,D2, a stable isotope-labeled form of tacrolimus (FK506), is primarily used as an immunosuppressant in organ transplantation and autoimmune diseases. This article explores the biological activity of this compound through various studies, focusing on its pharmacokinetics, efficacy, and clinical applications.
Overview of Tacrolimus
Tacrolimus is a macrolide antibiotic that inhibits T-cell activation by binding to FK-binding proteins (FKBPs), particularly FKBP-12. This interaction blocks the phosphatase activity of calcineurin, leading to a decrease in interleukin-2 (IL-2) production and T-cell proliferation. The isotopic labeling with carbon-13 and deuterium allows for enhanced tracking and quantification in biological samples, facilitating pharmacokinetic studies.
Pharmacokinetics
Bioavailability Studies
Recent research has highlighted the pharmacokinetic properties of this compound in various formulations. A multicenter study compared once-daily tacrolimus formulations in de novo kidney transplant recipients. The study found that patients receiving the LCPT formulation exhibited a 61% increase in relative bioavailability compared to the PR-Tac formulation, with similar effectiveness in preventing allograft rejection .
Table 1: Pharmacokinetic Comparisons
| Parameter | LCPT (Envarsus) | PR-Tac (Advagraf) |
|---|---|---|
| Relative Bioavailability | 61% increase | Baseline |
| Treatment Failure Rate | 3.9% | 9.0% |
| Median Accumulated Dose | 889 mg | Not specified |
Tissue Concentrations
A significant advancement in monitoring tacrolimus levels in tissues was achieved using an LC-MS/MS method with this compound as an internal standard. This method allowed for the detection of tacrolimus concentrations as low as 10 pg/mg in kidney and liver tissues from transplant recipients. The study reported tissue concentrations ranging from 8.5 pg/mg to 160.0 pg/mg for liver and 7.1 pg/mg to 215.7 pg/mg for kidney tissues .
Table 2: Tissue Concentrations of Tacrolimus
| Tissue Type | Concentration Range (pg/mg) |
|---|---|
| Liver | 8.5 - 160.0 |
| Kidney | 7.1 - 215.7 |
Case Studies
Case Study: Kidney Transplant Recipients
In a cohort of kidney transplant recipients monitored for tacrolimus levels, it was found that higher tissue concentrations correlated poorly with daily doses and blood concentrations, indicating that individual metabolism plays a critical role in drug efficacy .
Case Study: Liver Transplant Recipients
Similar findings were observed in liver transplant patients where tissue concentrations did not significantly correlate with blood levels or prescribed doses, suggesting the need for personalized dosing strategies based on individual pharmacokinetics rather than standard protocols .
Q & A
Q. How is Tacrolimus-13C,D2 synthesized and validated for isotopic purity in pharmacokinetic studies?
this compound is synthesized by replacing specific atoms (e.g., carbon and hydrogen) with stable isotopes (13C and deuterium) to enable precise tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR). Validation involves isotopic purity assessment using high-resolution MS to confirm isotopic enrichment (>98%) and rule out isotopic scrambling. Accelerated stability studies under varying pH and temperature conditions ensure the compound’s integrity during experimental workflows .
Q. What methodologies are recommended for quantifying this compound in biological matrices?
Isotope dilution mass spectrometry (IDMS) is the gold standard. Key steps include:
- Sample preparation : Protein precipitation or solid-phase extraction to isolate this compound from plasma/tissue homogenates.
- LC-MS/MS parameters : Reverse-phase C18 columns, gradient elution with 0.1% formic acid in water/acetonitrile, and MRM transitions specific to the isotopic signature (e.g., m/z 821.5 → 768.4 for this compound).
- Calibration curves : Use matrix-matched standards to correct for ion suppression/enhancement .
Q. How does this compound improve the accuracy of drug metabolism studies compared to unlabeled analogs?
The isotopic label minimizes interference from endogenous compounds during MS analysis, enabling unambiguous differentiation between administered drug and metabolites. For example, deuterium reduces metabolic interference by slowing hydrogen-deuterium exchange in cytochrome P450-mediated pathways, while 13C ensures consistent retention times in chromatographic separation .
Advanced Research Questions
Q. How can researchers resolve contradictions in tissue distribution data for this compound across preclinical models?
Discrepancies often arise from variations in sample preparation (e.g., perfusion efficiency) or MS detection limits. To address this:
- Standardize protocols : Use homogenization buffers with protease/phosphatase inhibitors to prevent analyte degradation.
- Cross-validate with orthogonal methods : Pair LC-MS/MS with quantitative whole-body autoradiography (QWBA) or MALDI-MSI to confirm spatial distribution patterns.
- Control for isotopic effects : Compare pharmacokinetic profiles of this compound with unlabeled Tacrolimus to rule out kinetic isotope effects .
Q. What experimental designs are optimal for target identification using this compound in chemical proteomics?
Advanced workflows integrate:
- CETSA (Cellular Thermal Shift Assay) : Monitor target engagement by measuring thermal stabilization of Tacrolimus-bound proteins via quantitative proteomics.
- ITDR (Isothermal Dose-Response) : Resolve binding affinities by titrating this compound under physiological temperatures.
- Chemical probe synthesis : Attach photoaffinity tags or clickable handles to this compound for covalent crosslinking and pull-down assays. Validate targets using CRISPR knockouts or siRNA silencing .
Q. How can isotopic labeling in this compound introduce artifacts in cellular uptake studies, and how are these mitigated?
Deuterium labeling may alter membrane permeability due to increased hydrophobicity. Mitigation strategies include:
- Comparative uptake assays : Use parallel experiments with unlabeled Tacrolimus to quantify differences in cellular internalization rates.
- Molecular dynamics simulations : Model deuterium’s impact on lipid bilayer interactions.
- Metabolic flux analysis : Track 13C incorporation into downstream metabolites to confirm biological equivalence .
Methodological Best Practices
- Data Analysis : Use Skyline or MaxQuant for label-free quantification of this compound in proteomic datasets. Apply stringent false-discovery-rate (FDR) correction (e.g., 1% at peptide level) .
- Reproducibility : Document isotopic batch numbers, storage conditions (-80°C in inert atmosphere), and LC-MS/MS instrument calibration logs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
